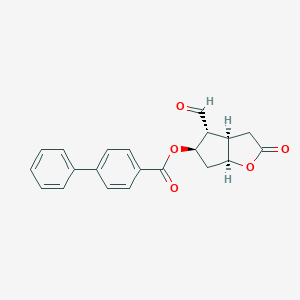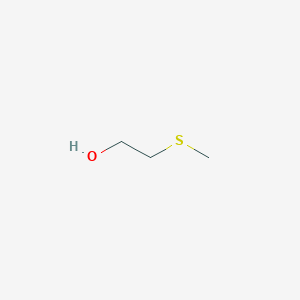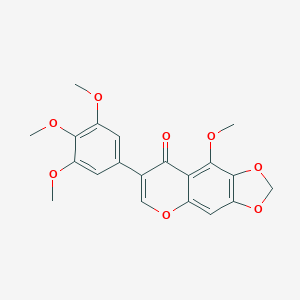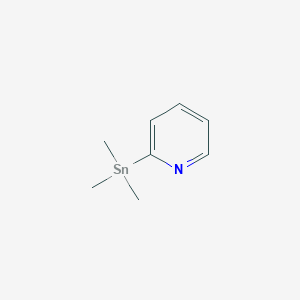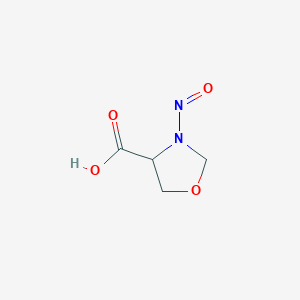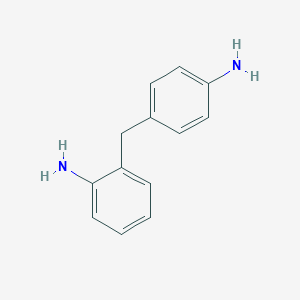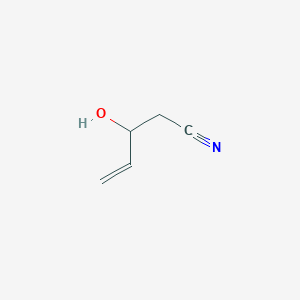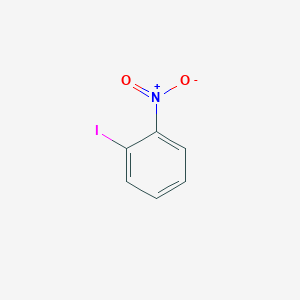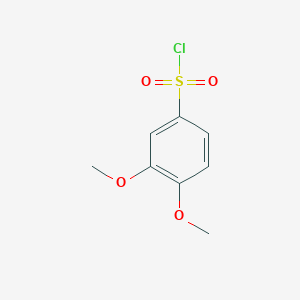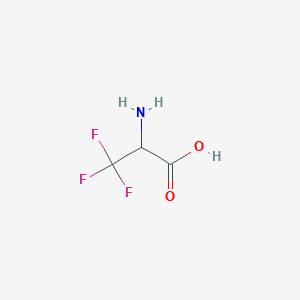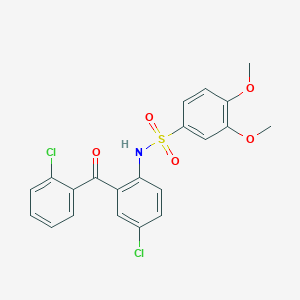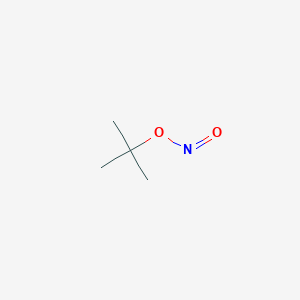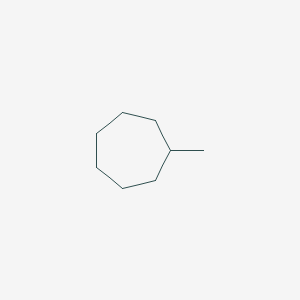
Methylcycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylcycloheptane is an organic compound with the molecular formula C8H16. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. This compound is a derivative of cycloheptane, where one hydrogen atom is replaced by a methyl group. This compound is known for its stability and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Methylcycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptane with methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an appropriate solvent like tetrahydrofuran or dimethyl sulfoxide.
Another method involves the hydrogenation of methylcycloheptene, which can be obtained through the dehydration of methylcycloheptanol. The hydrogenation process requires a catalyst such as palladium on carbon or platinum oxide and is carried out under high pressure and temperature.
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of methylcycloheptene. The process involves the use of a fixed-bed reactor with a palladium or platinum catalyst. The reaction is conducted at elevated temperatures (200-300°C) and pressures (20-50 atm) to achieve high conversion rates and selectivity.
化学反应分析
Types of Reactions
Methylcycloheptane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methylcycloheptanone or methylcycloheptanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where this compound reacts with halogens (chlorine or bromine) under UV light to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of UV light.
Major Products Formed
Oxidation: Methylcycloheptanone, methylcycloheptanol.
Reduction: Cycloheptane (if complete reduction occurs).
Substitution: Methylcycloheptyl chloride or bromide.
科学研究应用
Methylcycloheptane is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis and catalysis studies.
Biology: In studies involving lipid membranes and hydrophobic interactions due to its non-polar nature.
Medicine: As a model compound in pharmacokinetic studies to understand the behavior of cycloalkane derivatives in biological systems.
Industry: In the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other organic compounds.
作用机制
The mechanism of action of methylcycloheptane primarily involves its interactions with other molecules through hydrophobic and van der Waals forces. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. The molecular targets and pathways involved depend on the specific application and reaction environment.
相似化合物的比较
Similar Compounds
Cycloheptane: The parent compound of methylcycloheptane, lacking the methyl group.
Methylcyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.
Cyclooctane: An eight-membered ring compound with similar chemical properties.
Uniqueness
This compound is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to six- or eight-membered rings. This uniqueness influences its reactivity and interactions in chemical and biological systems, making it valuable for specific applications where other cycloalkanes may not be suitable.
属性
IUPAC Name |
methylcycloheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-8-6-4-2-3-5-7-8/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNNXHKOJHMOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194176 |
Source


|
| Record name | Cycloheptane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4126-78-7 |
Source


|
| Record name | Cycloheptane, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptane, methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B31309.png)
